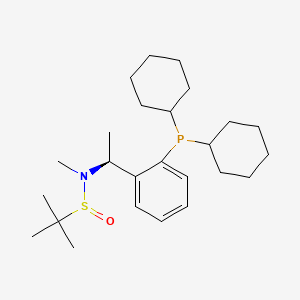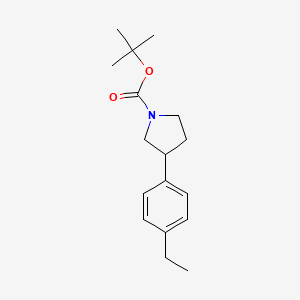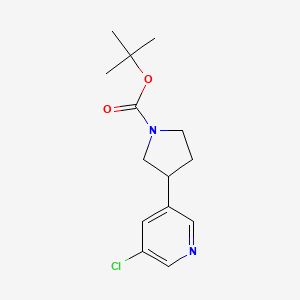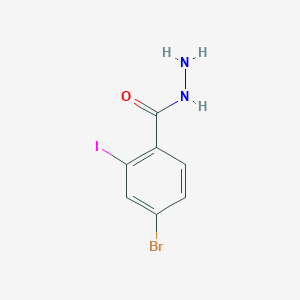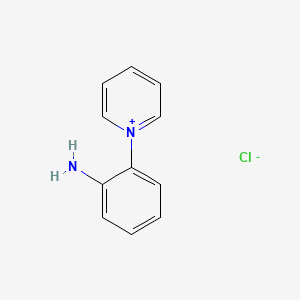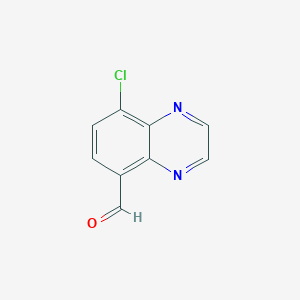
8-Chloroquinoxaline-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a chloro group at the 8th position and an aldehyde group at the 5th position makes this compound a unique derivative of quinoxaline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-5-carbaldehyde typically involves the condensation of 8-chloro-1,2-diaminobenzene with glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products:
Oxidation: 8-Chloroquinoxaline-5-carboxylic acid.
Reduction: 8-Chloroquinoxaline-5-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloroquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Chloroquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Similar Compounds:
Quinoxaline: The parent compound without any substituents.
8-Hydroxyquinoxaline: A derivative with a hydroxyl group at the 8th position.
8-Methylquinoxaline: A derivative with a methyl group at the 8th position.
Comparison: this compound is unique due to the presence of both a chloro and an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Eigenschaften
Molekularformel |
C9H5ClN2O |
|---|---|
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
8-chloroquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
InChI-Schlüssel |
GJGCTLQXXBLPMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




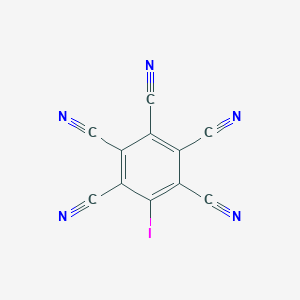
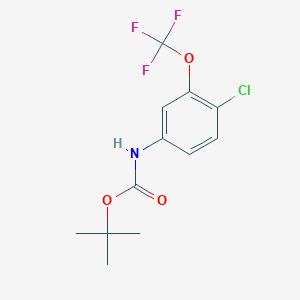
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
